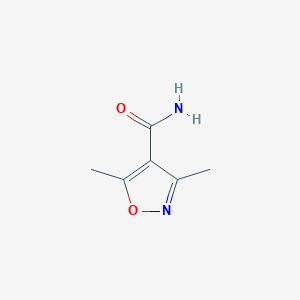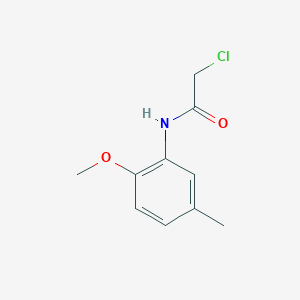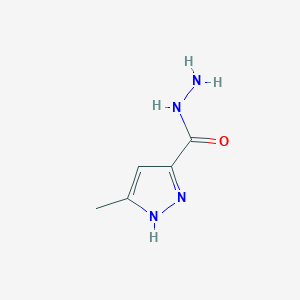
2-(4-Chlorophenoxy)acetohydrazide
Übersicht
Beschreibung
“2-(4-Chlorophenoxy)acetohydrazide” is a new hydrazide . Its molecular formula is C8H9ClN2O2 .
Synthesis Analysis
This compound was synthesized by refluxing a mixture of ethyl(4-chlorophenoxy)acetate and hydrazine hydrate in ethanol for 6 hours . The precipitate formed was filtered and recrystallized from ethanol .Molecular Structure Analysis
The molecule of “2-(4-Chlorophenoxy)acetohydrazide” consists of two planar fragments: the phenyl ring and the N—C(=O)—C group . The maximum deviation of the phenyl ring is 0.014 (2) Å, and the N—C(=O)—C group is planar within 0.008 (2) Å .Chemical Reactions Analysis
The synthesis of “2-(4-Chlorophenoxy)acetohydrazide” involves a reaction between ethyl(4-chlorophenoxy)acetate and hydrazine hydrate .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Nonlinear Optical Properties : A study on 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (4CP4MPEA) explores its synthesis, spectral characterization, crystal structure, and third-order nonlinear optical properties. This compound demonstrates significant reverse saturable absorption (RSA) and optical limiting characteristics, indicating potential applications in photonics and optical materials (Purandara et al., 2019).
Pesticide Derivatives : Another study focused on the synthesis and X-ray powder diffraction characterization of various N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, including 2-(4-chlorophenoxy) acetohydrazide. These compounds have potential as pesticides, and the study provides new diffraction data relevant to their structural analysis (Olszewska et al., 2009).
Biological Activities
Antimicrobial Properties : Patel et al. (2009) explored the synthesis of 4-oxo-thiazolidine derivatives from 2-(4-chlorophenoxy)-acetohydrazide, which showed potential antimicrobial properties. This indicates possible applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl acetohydrazide and evaluated their lipase and α-glucosidase inhibition activities. This study suggests the potential use of these derivatives in the treatment of conditions like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Environmental Impact
- Degradation of Chlorophenols in Wastewater : Sharma, Mukhopadhyay, & Murthy (2012) investigated the degradation of 4-chlorophenol, a related compound, in wastewater using organic oxidants. This research provides insights into the environmental fate and treatment of chlorophenols, including derivatives like 2-(4-Chlorophenoxy)acetohydrazide (Sharma, Mukhopadhyay, & Murthy, 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHAYRYAXSMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178524 | |
| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)acetohydrazide | |
CAS RN |
2381-75-1 | |
| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-(4-Chlorophenoxy)acetohydrazide?
A1: 2-(4-Chlorophenoxy)acetohydrazide has the molecular formula C8H9ClN2O2. [, ] While the exact molecular weight is not specified in the provided abstracts, it can be calculated based on the molecular formula. Spectroscopic data, including IR, 1H-NMR, and EI-MS, has been used to confirm the structure of this compound and its derivatives. [] The crystal structure reveals that the chlorophenyl and C—C(=O)—N groups are planar and inclined at an angle of 14.93° to each other. []
Q2: What are the potential applications of 2-(4-Chlorophenoxy)acetohydrazide and its derivatives?
A2: Research suggests that 2-(4-Chlorophenoxy)acetohydrazide serves as a valuable building block in synthesizing various heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety. [, ] These derivatives demonstrate promising biological activities, including:
- Antibacterial agents: Exhibiting activity against both Gram-negative and Gram-positive bacteria, with some derivatives showing significant potency compared to standard antibiotics like ciprofloxacin. []
- α-Chymotrypsin enzyme inhibitors: Demonstrating moderate inhibitory activity against α-chymotrypsin, suggesting potential applications in related therapeutic areas. []
- Pesticides: Derivatives of 2-(4-Chlorophenoxy)acetohydrazide, particularly N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, have been identified as potential pesticides. []
Q3: What analytical techniques are employed to characterize and study 2-(4-Chlorophenoxy)acetohydrazide and its derivatives?
A3: Various analytical techniques are used to characterize 2-(4-Chlorophenoxy)acetohydrazide and its derivatives, including:
- Spectroscopic methods: IR, 1H-NMR, and EI-MS have been used to confirm the structure and identify characteristic functional groups. []
- X-ray powder diffraction: This technique has been applied to characterize the crystal structure and powder diffraction patterns of 2-(4-Chlorophenoxy)acetohydrazide and its derivatives. [, ]
- Computational methods: Molecular docking simulations have been employed to understand the binding interactions of synthesized derivatives with target proteins like α-chymotrypsin. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)






![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
